methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorophenyl group, and a hydroxypropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazole intermediate.
Addition of the hydroxypropylamino group: This can be done through reductive amination, where the pyrazole derivative reacts with 3-hydroxypropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and bioavailability, while the hydroxypropylamino group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C17H20FN3O4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C17H20FN3O4/c1-11(19-8-3-9-22)16-14(10-15(23)25-2)20-21(17(16)24)13-6-4-12(18)5-7-13/h4-7,20,22H,3,8-10H2,1-2H3 |
InChI Key |
ICYCAIVYLLFZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)F)CC(=O)OC |
Origin of Product |
United States |
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